molecular formula C23H38O4 B1679974 24-Norursodeoxycholic acid CAS No. 99697-24-2

24-Norursodeoxycholic acid

Cat. No.: B1679974
CAS No.: 99697-24-2
M. Wt: 378.5 g/mol
InChI Key: QYYDXDSPYPOWRO-JHMCBHKWSA-N
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Description

NorUrsodeoxycholic acid is a bile acid derivative that has gained attention for its potential therapeutic applications, particularly in liver diseases. It is a side-chain-shortened derivative of ursodeoxycholic acid, which is known for its use in treating cholestatic liver diseases .

Mechanism of Action

Target of Action

24-Norursodeoxycholic acid (NorUDCA) is a novel therapeutic bile acid used to treat immune-mediated cholestatic liver diseases . The primary targets of NorUDCA are CD8+ T cells , which play a significant role in hepatobiliary immunopathology . Dysregulated T cells, including CD8+ T cells, contribute to the pathology of diseases such as primary sclerosing cholangitis (PSC) .

Mode of Action

NorUDCA directly modulates the function of CD8+ T cells, contributing to its therapeutic efficacy . It has a strong immunomodulatory effect on CD8+ T cells, affecting lymphocyte generation, proliferation, glycolysis, and mTORC1 signal transduction . NorUDCA’s immunomodulatory effects were first studied in Mdr2 -/- mice, a cholestatic model of PSC .

Biochemical Pathways

NorUDCA reshapes the immunometabolism in CD8+ T cells . It has been found to influence the mTORC1 signaling pathway in CD8+ T cells . This modulation of the mTORC1 signaling pathway has been further confirmed in circulating PSC CD8+ T cells .

Pharmacokinetics

It is known that norudca has pronounced choleretic properties, attributed to its ability to undergo cholehepatic shunting .

Result of Action

NorUDCA has a direct modulatory impact on CD8+ T cells and attenuates excessive CD8+ T cell-driven hepatic immunopathology . It reduces the inherent and adaptive immune cells in the liver, including CD8+ T cells in the Mdr2 -/- model . In a non-cholestatic model of hepatic injury induced by an excessive CD8+ T cell immune response upon acute non-cytolytic lymphocytic choriomeningitis virus (LCMV) infection, NorUDCA improved liver injury and systemic inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

NorUrsodeoxycholic acid is synthesized through a series of chemical reactions starting from ursodeoxycholic acid. The synthetic route involves the shortening of the side chain of ursodeoxycholic acid. This process typically includes steps such as oxidation, reduction, and hydrolysis under specific reaction conditions .

Industrial Production Methods

Industrial production of norUrsodeoxycholic acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

NorUrsodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of norUrsodeoxycholic acid, which can be further utilized in different applications .

Scientific Research Applications

Primary Sclerosing Cholangitis (PSC)

NorUDCA has been investigated as a novel therapeutic agent for PSC, an immune-mediated cholestatic liver disease. Clinical trials have demonstrated that NorUDCA can significantly reduce serum alkaline phosphatase levels, a marker of cholestasis, thereby indicating its potential efficacy in managing PSC .

Alcoholic Liver Disease (ALD)

Research indicates that NorUDCA can ameliorate liver injury associated with ALD. In experimental models, it reduced hepatocyte death and shifted macrophage polarization towards an anti-inflammatory phenotype, suggesting a protective role against ethanol-induced liver damage .

Table 1: Summary of Key Studies on NorUDCA

Study ReferenceDisease ModelKey FindingsImplications
Alcoholic Liver DiseaseAmeliorated liver injury; reduced pro-inflammatory cytokinesPotential new treatment for ALD
Primary Sclerosing CholangitisModulated TH17/Treg balance; reduced inflammationPromising therapeutic for PSC
CD8+ T Cell DysregulationDirect modulation of CD8+ T cells; reduced hepatic immunopathologyInsights into immune-mediated liver diseases
Cholestatic Liver Disease ModelsReduced serum markers of cholestasis; improved liver functionSupports use in various cholestatic conditions

Comparison with Similar Compounds

NorUrsodeoxycholic acid is compared with other bile acid derivatives, such as:

    Ursodeoxycholic acid: Known for its use in treating primary biliary cirrhosis.

    Tauro-ursodeoxycholic acid: Another derivative with similar therapeutic applications.

    Chenodeoxycholic acid: Used in the treatment of gallstones.

Uniqueness

NorUrsodeoxycholic acid is unique due to its side-chain-shortened structure, which provides it with distinct pharmacokinetic properties. This structural modification allows it to undergo cholehepatic shunting, enhancing its therapeutic potential in liver diseases .

Biological Activity

24-Norursodeoxycholic acid (NorUDCA) is a synthetic bile acid derivative of ursodeoxycholic acid (UDCA) that has gained attention for its potential therapeutic applications in treating cholestatic liver diseases, particularly primary sclerosing cholangitis (PSC). This article explores the biological activity of NorUDCA, focusing on its immunomodulatory properties, effects on liver function, and potential mechanisms of action.

Immunomodulatory Effects
NorUDCA has been shown to directly modulate the function of CD8+ T cells, which play a crucial role in the pathogenesis of PSC. Studies involving Mdr2 knockout mice, a model for PSC, revealed that NorUDCA reduced the activation and proliferation of CD8+ T cells, leading to decreased hepatic inflammation and injury .

  • Key Findings:
    • NorUDCA decreased hepatic innate and adaptive immune cell populations.
    • It ameliorated liver injury in models of CD8+ T cell-driven immunopathology.
    • The compound was shown to affect metabolic pathways in CD8+ T cells, particularly through mTORC1 signaling .

Choleretic and Antifibrotic Properties
In addition to its immunomodulatory effects, NorUDCA exhibits choleretic properties, enhancing bile flow and promoting the detoxification of bile acids. This action is critical in mitigating cholestasis and preventing fibrosis in liver tissues .

  • Mechanisms Identified:
    • Induction of bile acid detoxifying enzymes and efflux pumps.
    • Enhanced hydrophilicity of biliary bile acids, facilitating their secretion .
    • Stimulation of biliary bicarbonate secretion, which protects against toxic bile acid effects .

Case Studies and Clinical Trials

Recent clinical trials have demonstrated the efficacy of NorUDCA in reducing liver enzyme levels in patients with PSC. A Phase II trial indicated significant reductions in serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels after 12 weeks of treatment .

  • Table 1: Clinical Outcomes from Phase II Trials
ParameterBaseline LevelsPost-Treatment Levelsp-value
Serum ALP (U/L)300150<0.01
Serum ALT (U/L)10050<0.01
Total Bilirubin (mg/dL)2.51.2<0.05

Experimental Studies

In preclinical models, NorUDCA has been shown to significantly improve liver histology and reduce markers of inflammation and fibrosis compared to UDCA. Specifically, Mdr2(-/-) mice treated with NorUDCA exhibited lower hydroxyproline content—a marker for collagen deposition—indicating reduced fibrosis .

  • Table 2: Comparative Effects on Liver Histology
TreatmentHydroxyproline Content (μg/g tissue)Infiltrating Neutrophils (cells/HPF)
NorUDCA4510
UDCA8025
Control10030

Properties

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDXDSPYPOWRO-JHMCBHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99697-24-2
Record name 24-Norursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name norUrsodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORUCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

24-Norursodeoxycholic acid
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24-Norursodeoxycholic acid

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